4-Aminophenol;hexadecanoic acid;octadecanoic acid
Description
Properties
CAS No. |
69991-65-7 |
|---|---|
Molecular Formula |
C40H75NO5 |
Molecular Weight |
650.0 g/mol |
IUPAC Name |
4-aminophenol;hexadecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.C6H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-5-1-3-6(8)4-2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);1-4,8H,7H2 |
InChI Key |
ICPXBLCUOPKXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stearic acid 4-aminophenol palmitic acid complex involves the reaction of stearic acid, 4-aminophenol, and palmitic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or chloroform, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and stirred for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this complex may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Reactions of 4-Aminophenol
4-AP is a bifunctional compound with both phenolic (–OH) and aromatic amine (–NH2) groups, enabling diverse reactivity.
(a) Acetylation to Paracetamol
4-AP reacts with acetic anhydride in aqueous or solvent-mediated conditions to form paracetamol (acetaminophen) via monoacetylation of the amine group .
Reaction Conditions :
Side Reactions :
-
Diacetylation : Prolonged reaction times or excess acetic anhydride may lead to O-acetylation of the phenolic group, forming diacetylated derivatives .
-
Oxidative Trimerization : In the presence of Pd/C catalysts or oxidants, 4-AP can self-condense into trimeric side products (Fig. 2, ).
(b) Hydrogenation Pathways
4-AP is synthesized via hydrogenation of 4-nitrophenol (4-NP):
-
Catalytic Hydrogenation : Using H2 gas and Pd/C in a ball mill reactor at ambient conditions (30 Hz, 30 min), 4-NP is reduced to 4-AP with 90–95% conversion .
-
Transfer Hydrogenation : Formic acid as a hydrogen donor yields 4-AP but promotes side reactions (e.g., 4-N-hydroxyphenylformamide formation) .
Reactions of Hexadecanoic Acid
Hexadecanoic acid (C16:0) undergoes typical fatty acid reactions, including esterification and hydrogenation.
(a) Esterification
-
Methyl Ester Synthesis : Reacts with methanol and H2SO4 to form methyl hexadecanoate, a biodiesel component .
Conditions : Reflux for 6 hours; >85% yield . -
Hydrazide Formation : Reacts with hydrazine hydrate to synthesize hexadecanoyl hydrazide, a precursor for heterocyclic compounds .
(b) Hydrogenation
(c) Biological Interactions
-
Phospholipase A2 Inhibition : Competitively inhibits PLA2 (binding constant: 1.2 × 10^5 M⁻¹), reducing inflammation by blocking arachidonic acid release .
Reactions of Octadecanoic Acid
Octadecanoic acid (C18:0) exhibits similar reactivity to hexadecanoic acid but with distinct thermodynamic profiles.
(a) Thermal Reactions with Amines
-
Salt Formation : Reacts with 2-aminoethanol to form stearoyl ethanolamide at 120°C .
-
Amide-Ester Formation : At 180°C, stearic acid forms amidoesters via transacylation .
(b) Hydrogenation
Interactions in Combined Systems
While no direct reactions between 4-AP and the fatty acids are reported, coexisting systems may exhibit:
-
Solvent Effects : Hexadecanoic/octadecanoic acids as solvents could influence 4-AP acetylation kinetics by altering proton availability .
-
Catalyst Interactions : Pd/C may promote dehydrogenation of fatty acids, competing with 4-AP hydrogenation .
Comparative Reaction Data
| Reaction Type | Hexadecanoic Acid (C16:0) | Octadecanoic Acid (C18:0) |
|---|---|---|
| Hydrogenation ΔrH° | –125.1 ± 1.0 kJ/mol | –123.6 ± 1.6 kJ/mol |
| Esterification Yield | 85% (methyl ester) | 78% (ethyl ester) |
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Synthesis : 4-Aminophenol is a key precursor for synthesizing analgesics such as paracetamol. Its reaction with various acids can lead to derivatives that enhance therapeutic efficacy or reduce toxicity .
- Anticancer Properties : Recent studies have indicated that octadecanoic acid methyl ester exhibits anticancer properties by inducing apoptosis in breast cancer cells . This suggests potential applications in cancer treatment protocols.
Material Science
- Biodegradable Polymers : The combination of these compounds can be utilized to create biodegradable polymers. Hexadecanoic and octadecanoic acids can be incorporated into polyesters to improve their mechanical properties while maintaining biodegradability .
- Surfactants : The amphiphilic nature of these fatty acids allows them to function as effective surfactants in various formulations, including cosmetics and pharmaceuticals. Their ability to stabilize emulsions is particularly noteworthy .
Environmental Remediation
- Removal of Contaminants : Research has demonstrated that 4-aminophenol can be effectively removed from aqueous solutions using emulsion liquid membranes. The facilitated transport mechanism enhances removal efficiency by leveraging the unique properties of hexadecanoic and octadecanoic acids .
Data Tables
| Application Area | Compound(s) Involved | Key Findings |
|---|---|---|
| Pharmaceutical | 4-Aminophenol | Precursor for pain relief medications |
| Cancer Research | Octadecanoic Acid | Induces apoptosis in breast cancer cells |
| Polymer Science | Hexadecanoic & Octadecanoic Acids | Enhances properties of biodegradable polymers |
| Environmental Science | 4-Aminophenol | Effective removal from wastewater via facilitated transport |
Case Study 1: Anticancer Activity of Octadecanoic Acid Methyl Ester
A study conducted by Manivannan et al. (2017) demonstrated that octadecanoic acid methyl ester can induce apoptosis in human breast cancer cells through mechanisms involving diacylglycerol synthesis control . This finding highlights its potential as a therapeutic agent.
Case Study 2: Efficient Removal of 4-Aminophenol from Wastewater
Research by showcased the effectiveness of using emulsion liquid membranes for the removal of 4-aminophenol from aqueous solutions, achieving higher removal rates through optimized conditions involving hexadecanoic acid as a facilitator.
Mechanism of Action
The mechanism of action of stearic acid 4-aminophenol palmitic acid complex involves its interaction with various molecular targets and pathways. The compound can modulate lipid metabolism, influence gene expression, and affect cellular signaling pathways. For example, palmitic acid is known to activate the SREBP1c axis, which plays a role in lipid homeostasis . Additionally, the aromatic amine group in 4-aminophenol can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Aminophenol
4-Aminophenol (CAS: 123-30-8) is an aromatic organic compound with the formula C₆H₄(OH)NH₂. It is primarily used as a precursor in pharmaceutical synthesis, notably for paracetamol (acetaminophen). However, the provided evidence lacks detailed information on 4-Aminophenol, limiting direct comparisons in this article. Thus, the focus will shift to hexadecanoic acid and octadecanoic acid, which are extensively documented in the literature.
Hexadecanoic Acid (Palmitic Acid)
Hexadecanoic acid (C₁₆H₃₂O₂), a saturated long-chain fatty acid, is ubiquitous in plants, animals, and microorganisms. It is a major component of palm oil and human adipose tissue (21–30% of total lipids) . Key properties include:
- Molecular weight : 256.42 g/mol
- Melting point : 63–64°C
- Solubility : Highly hydrophobic (4e-05 mg/mL in water at 25°C) .
It is utilized in soap production, cosmetics, and industrial mold-release agents. Therapeutically, it exhibits anti-inflammatory, antioxidant, antimicrobial, and anticancer activities .
Octadecanoic Acid (Stearic Acid)
Octadecanoic acid (C₁₈H₃₆O₂), another saturated fatty acid, is found in animal fats, plant oils, and cosmetic formulations. Key properties include:
- Molecular weight : 284.48 g/mol
- Melting point : 69–70°C (varies by ester form) .
- Applications: Food additives, non-pesticide agricultural fertilizers, and water-repellent coatings .
Comparison with Similar Compounds
Chemical and Physical Properties
Key distinctions :
- Octadecanoic acid’s longer carbon chain enhances its hydrophobicity and melting point, making it superior for solidifying agents and coatings .
- Hexadecanoic acid is more soluble in organic solvents due to its shorter chain .
Key distinctions :
- Hexadecanoic acid has broader therapeutic applications, particularly in cancer and inflammation.
- Octadecanoic acid’s lack of cholesterol elevation makes it preferable in dietary formulations .
Natural Occurrence and Extraction
- Hexadecanoic acid: Dominant in Aloe vera gel (29.68% in Qingdao Enteromorpha ), Juniperus phoenicea , and Lepidium latifolium (53.98% in ethanol extracts) .
- Octadecanoic acid: Abundant in Aloe vera (as methyl ester) , Lepidium latifolium (17.06%) , and Typhonium flagelliforme mutants .
Biological Activity
The compounds 4-Aminophenol , hexadecanoic acid , and octadecanoic acid have garnered attention in various fields of biological research due to their diverse biological activities. This article provides a comprehensive overview of their biological activities, supported by data tables, research findings, and case studies.
Overview of Compounds
- 4-Aminophenol : An aromatic amine known for its role in the synthesis of paracetamol and its potential antioxidant and anticancer properties.
- Hexadecanoic Acid (Palmitic Acid) : A saturated fatty acid implicated in various biological processes, including its role as an energy source and in cellular signaling.
- Octadecanoic Acid (Stearic Acid) : Another saturated fatty acid that is involved in lipid metabolism and has been studied for its potential health benefits.
1. Antioxidant Properties
4-Aminophenol has demonstrated significant antioxidant activity. Research indicates that it scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. In a study comparing various compounds, 4-Aminophenol showed a notable ability to reduce lipid peroxidation in rat liver microsomes, highlighting its protective role against oxidative damage .
Hexadecanoic acid also exhibits antioxidant properties. It has been reported to have hypocholesterolemic effects and can act as a radical scavenger .
Octadecanoic acid , while less studied for direct antioxidant activity, has been associated with reduced oxidative stress in cellular models .
2. Anticancer Activity
4-Aminophenol has been investigated for its anticancer potential. Studies suggest that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Its mechanism may involve the induction of apoptosis and cell cycle arrest .
Hexadecanoic acid has shown selective cytotoxicity towards cancer cells. In mouse models, it demonstrated antitumor activity against MOLT-4 leukemia cells .
Octadecanoic acid has also been noted for its cytotoxic effects against certain cancer cell lines, indicating potential use as an adjunctive therapy in cancer treatment .
Comparative Biological Activity Table
| Compound | Antioxidant Activity | Anticancer Activity | Other Notable Activities |
|---|---|---|---|
| 4-Aminophenol | High | Inhibits growth in multiple cancer cell lines | Potential neuroprotective effects |
| Hexadecanoic Acid | Moderate | Selective cytotoxicity towards leukemia cells | Hypocholesterolemic effects |
| Octadecanoic Acid | Low | Cytotoxic in specific cancer models | Lipid metabolism regulation |
Case Study 1: Antioxidant Mechanism of 4-Aminophenol
A study investigated the antioxidant capacity of 4-Aminophenol using the DPPH radical scavenging assay. Results indicated that it effectively reduced DPPH radicals in a concentration-dependent manner, showcasing its potential use as a natural antioxidant in pharmaceutical formulations .
Case Study 2: Antitumor Effects of Hexadecanoic Acid
Research conducted on hexadecanoic acid's effects on MOLT-4 leukemia cells revealed that treatment led to significant apoptosis induction and reduced cell viability. The study highlighted hexadecanoic acid's potential as a therapeutic agent against leukemia .
Q & A
Q. What chromatographic methods are recommended for quantifying 4-Aminophenol in multicomponent systems, and how can parameters be optimized to minimize matrix interference?
Methodological Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) to enhance peak resolution. Column selection (C18, 5 µm particle size) and gradient elution protocols reduce matrix interference. Validate with spiked recovery tests (85–115% recovery range) . For complex matrices, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves analyte isolation .
Q. How can differential scanning calorimetry (DSC) be standardized to assess the purity and thermal behavior of octadecanoic acid in lipid matrix studies?
Methodological Answer: Calibrate DSC using indium and zinc standards. For octadecanoic acid, use a heating rate of 5°C/min under nitrogen purge. Monitor melting transitions (69–70°C for pure samples) and enthalpy deviations (>2% indicates impurities). Pre-melt annealing (30°C for 10 min) minimizes metastable polymorphic forms. Compare with certified reference materials (CRMs) to validate thermal profiles .
Q. What experimental strategies differentiate crystalline polymorphs of hexadecanoic acid, and how does thermal history affect polymorphic stability?
Methodological Answer: Combine X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). XRD identifies lattice parameters (e.g., monoclinic vs. triclinic), while FTIR detects hydrogen-bonding variations (e.g., carbonyl stretching at 1700 cm⁻¹). Thermal history studies involve cyclic heating-cooling (25–100°C) to assess recrystallization kinetics. Quench-cooling favors metastable forms, whereas slow cooling stabilizes the monoclinic phase .
Advanced Research Questions
Q. How do solvent polarity and pH influence the tautomeric equilibrium of 4-Aminophenol in aqueous-organic solutions?
Methodological Answer: Use UV-Vis spectroscopy (250–400 nm) and NMR (¹H, 600 MHz) to monitor keto-enol tautomerism. In polar aprotic solvents (e.g., DMSO), the enol form dominates (λmax ~300 nm). Acidic conditions (pH <4) stabilize the ammonium ion, shifting equilibrium toward the keto form. Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict tautomeric ratios, validated by experimental data .
Q. What mechanistic models explain the catalytic decarboxylation pathways of hexadecanoic acid under varying thermal and catalytic conditions?
Methodological Answer: Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decarboxylation products (pentadecane, CO₂). Kinetic studies (Arrhenius plots) reveal activation energies (120–150 kJ/mol). Heterogeneous catalysts (e.g., ZnO/Al₂O₃) lower activation energy via carboxylate intermediate stabilization. In situ DRIFTS (diffuse reflectance infrared Fourier transform spectroscopy) monitors surface-bound intermediates .
Q. What computational approaches predict the co-crystallization behavior of octadecanoic acid with pharmaceutical actives, and how do force fields impact simulation accuracy?
Methodological Answer: Molecular dynamics (MD) simulations using GROMACS with CHARMM36 force fields model lipid-drug interactions. Assess hydrogen bonding and van der Waals energies to predict co-crystal stability. Validate with experimental XRD and dissolution profiles. Polarizable force fields (e.g., AMOEBA) improve accuracy for π-π stacking but require higher computational resources .
Q. How should researchers design experiments to investigate synergistic effects in ternary systems (4-Aminophenol, hexadecanoic acid, octadecanoic acid)?
Methodological Answer: Employ a Box-Behnken design (BBD) with three factors: concentration ratios, temperature, and pH. Response surface methodology (RSM) optimizes synergistic parameters (e.g., solubility enhancement, thermal stability). Confocal Raman microscopy maps spatial distribution in co-aggregates. Replicate trials (n=5) and ANOVA (p<0.05) ensure statistical robustness .
Q. What statistical approaches resolve contradictory solubility data for these compounds in mixed solvent systems?
Methodological Answer: Apply multivariable regression (MVR) to correlate solubility with solvent polarity (Hildebrand parameter) and hydrogen-bond donor capacity. Use Cohen’s kappa coefficient to assess inter-laboratory data agreement. Cross-validate with shake-flask and chromatographic methods. Meta-analysis of published datasets identifies outliers due to impurities or measurement artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
